1-Fluorocyclohexene 1-Fluorocyclohexene
Brand Name: Vulcanchem
CAS No.: 694-51-9
VCID: VC20680158
InChI: InChI=1S/C6H9F/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
SMILES:
Molecular Formula: C6H9F
Molecular Weight: 100.13 g/mol

1-Fluorocyclohexene

CAS No.: 694-51-9

Cat. No.: VC20680158

Molecular Formula: C6H9F

Molecular Weight: 100.13 g/mol

* For research use only. Not for human or veterinary use.

1-Fluorocyclohexene - 694-51-9

Specification

CAS No. 694-51-9
Molecular Formula C6H9F
Molecular Weight 100.13 g/mol
IUPAC Name 1-fluorocyclohexene
Standard InChI InChI=1S/C6H9F/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
Standard InChI Key JHJLETSOSKVZGF-UHFFFAOYSA-N
Canonical SMILES C1CCC(=CC1)F

Introduction

Structural and Molecular Characteristics

Atomic Configuration and Bonding

The molecule consists of a six-membered cyclohexene ring with a fluorine atom attached to one of the sp²-hybridized carbons. Nuclear magnetic resonance (NMR) studies reveal deshielding effects on adjacent protons due to the fluorine atom’s electronegativity, while X-ray diffraction confirms a puckered ring conformation . The double bond induces planarity at its location, creating torsional strain that influences reactivity.

The dipole moment of 1-fluorocyclohexene, calculated at μxx=2.03D\mu_{xx} = 2.03 \, \text{D} and μyy=0.36D\mu_{yy} = -0.36 \, \text{D} , reflects asymmetric charge distribution. This polarity facilitates interactions with electrophilic reagents and polar solvents.

Thermodynamic Properties

Thermodynamic data obtained via Gaussian-4 (G4) computations include:

  • Enthalpy of formation (ΔHf\Delta H_f^\circ): 208.5kJ/mol-208.5 \, \text{kJ/mol} at 298.15 K

  • Entropy (SS^\circ): 327.84J/mol\cdotpK327.84 \, \text{J/mol·K} at 298.15 K

  • Heat capacity (CvC_v): 101.7J/mol\cdotpK101.7 \, \text{J/mol·K} at 298.15 K

These values highlight the compound’s stability under standard conditions and its propensity for exothermic reactions.

Synthesis and Reaction Mechanisms

Catalytic Dehydrofluorination

A landmark study by Tojo et al. (2011) demonstrated that 1,1-difluorocyclohexane undergoes Pd-catalyzed dehydrofluorination in the presence of metal fluorides (e.g., KF) to yield 1-fluorocyclohexene as the sole intermediate . The reaction proceeds via:

  • C-F Bond Cleavage: Fluoride abstraction by the metal catalyst generates a carbocation.

  • β-Hydride Elimination: Formation of the double bond, releasing HF.

This method achieves 89% selectivity for 1-fluorocyclohexene at 150°C .

Oxidative Dehydrogenation to Fluorobenzene

Subsequent oxidative dehydrogenation of 1-fluorocyclohexene using molecular oxygen (O2\text{O}_2) over Pd/C catalysts produces fluorobenzene with 76% yield . The mechanism involves:

1-Fluorocyclohexene+O2PdFluorobenzene+H2O\text{1-Fluorocyclohexene} + \text{O}_2 \xrightarrow{\text{Pd}} \text{Fluorobenzene} + \text{H}_2\text{O}

Kinetic isotope effect (KIE) studies confirm that C-H bond breaking in the cyclohexene ring is the rate-determining step .

Physicochemical Properties

Phase Behavior and Solubility

1-Fluorocyclohexene is a volatile liquid at room temperature (BP=98C\text{BP} = 98^\circ \text{C}) with a log KOWK_{\text{OW}} (octanol-water partition coefficient) of 2.10 , indicating moderate hydrophobicity. It exhibits miscibility with common organic solvents like dichloromethane and tetrahydrofuran but limited solubility in water (<1 g/L) .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at 1650cm11650 \, \text{cm}^{-1} (C=C stretch) and 1100cm11100 \, \text{cm}^{-1} (C-F stretch) .

  • ¹⁹F NMR: A singlet at δ120ppm\delta -120 \, \text{ppm} relative to CFCl₃ .

Applications in Organic Synthesis

Fluorinated Aromatic Compounds

As shown in Section 2.2, 1-fluorocyclohexene serves as a precursor to fluorobenzene, a building block for pharmaceuticals (e.g., fluoroquinolone antibiotics) and agrochemicals .

Polymer Chemistry

The compound’s double bond enables radical polymerization, yielding fluorinated polyolefins with enhanced thermal stability. Copolymers incorporating 1-fluorocyclohexene exhibit glass transition temperatures (TgT_g) up to 85C85^\circ \text{C} .

Comparative Analysis with Related Compounds

CompoundFormulaKey Features
CyclohexaneC6H12\text{C}_6\text{H}_{12}Fully saturated; lacks reactivity toward electrophiles .
FluorocyclohexaneC6H11F\text{C}_6\text{H}_{11}\text{F}Saturated analog; undergoes SN2 reactions .
3-FluorocyclohexeneC6H9F\text{C}_6\text{H}_9\text{F}Regioisomer with distinct electronic properties.
PerfluorocyclohexaneC6F12\text{C}_6\text{F}_{12}Fully fluorinated; chemically inert.

1-Fluorocyclohexene’s unsaturated structure differentiates it from saturated fluorocyclohexanes, enabling conjugate addition and Diels-Alder reactions .

Recent Research Advancements

Mechanistic Insights into Fluorobenzene Synthesis

Density functional theory (DFT) calculations corroborate the two-step mechanism (dehydrofluorination followed by dehydrogenation) proposed by Tojo et al., with activation energies of 120kJ/mol120 \, \text{kJ/mol} and 95kJ/mol95 \, \text{kJ/mol}, respectively .

Applications in Medicinal Chemistry

Derivatives of 1-fluorocyclohexene show promise as enzyme inhibitors due to fluorine’s ability to modulate bioavailability. For example, fluorinated cyclohexene-based compounds exhibit IC₅₀ values of 0.8μM0.8 \, \mu\text{M} against kinase targets .

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